

# Application Notes and Protocols: ACCEL Clinical Trial (NCT06229366)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PNT2001

Cat. No.: B15602923

[Get Quote](#)

## Introduction

The ACCEL trial (NCT06229366) is a Phase Ia/Ib/II clinical study evaluating the safety, tolerability, and efficacy of [Ac-225]-PSMA-62, a next-generation radioligand therapy.<sup>[1][2][3]</sup> This trial focuses on patients with oligometastatic hormone-sensitive prostate cancer (OmHSPC) and metastatic castration-resistant prostate cancer (mCRPC).<sup>[1][2][3]</sup> The investigational drug, [Ac-225]-PSMA-62 (also known as LY4181530), is designed to target the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.<sup>[1][2][3]</sup> The therapeutic agent, Actinium-225 (Ac-225), is an alpha-emitting radionuclide that delivers potent and localized radiation to tumor cells.<sup>[2]</sup>

These application notes provide a detailed overview of the ACCEL trial's design, endpoints, and experimental protocols for researchers, scientists, and drug development professionals.

## Trial Design and Key Information

The ACCEL trial is a multicenter, open-label, multiple-arm study sponsored by Eli Lilly and Company.<sup>[1][2][3][4][5]</sup> The study is divided into three distinct phases: dose escalation (Phase Ia), dose optimization (Phase Ib), and efficacy evaluation (Phase II).<sup>[1][2][3][4][6]</sup>

Parameter	Description	References
Official Title	[Ac-225]-PSMA-62 Trial in Oligometastatic Hormone Sensitive and Metastatic Castration Resistant Prostate Cancer (ACCEL)	[4]
NCT Identifier	NCT06229366	[1][2][3][4][5][6][7][8]
Sponsor	Eli Lilly and Company	[4][5]
Phase	Phase Ia/Ib/II	[1][2][3][4][5][6]
Study Type	Interventional	[7]
Masking	Open Label	[4][7]
Allocation	Non-Randomized (Phase Ia), Randomized (Phase Ib)	[1][7]
Primary Purpose	Treatment	[4][7]
Estimated Enrollment	142	[6][7]
Study Start Date	April 3, 2024	[6]
Estimated Primary Completion	September 2027	[4]
Estimated Study Completion	December 31, 2032	[6]

## Patient Populations

The trial enrolls patients with two distinct classifications of prostate cancer:

Patient Group	Description	Key Inclusion Criteria
OmHSPC	Oligometastatic Hormone-Sensitive Prostate Cancer	Patients with biochemical recurrence after definitive surgery or radiation therapy, with 1-5 PSMA-positive lesions, who have not yet initiated lifelong hormone therapy.[4][7]
mCRPC	Metastatic Castration-Resistant Prostate Cancer	Patients with PSMA-positive mCRPC who have been previously treated with at least one androgen receptor pathway inhibitor (ARPI) and taxane chemotherapy (or are ineligible/refused). They must have received a maximum of 3 prior systemic therapy regimens in the mCRPC setting.[4][7]

## Experimental Protocols

### Phase Ia: Dose Escalation

The primary objective of this phase is to determine the Maximum Tolerated Dose (MTD) of [Ac-225]-PSMA-62 for both the OmHSPC and mCRPC patient cohorts separately.[4][6][7] A Bayesian Optimal Interval (BOIN) design is utilized for dose escalation decisions.[1][2][3]

- Procedure:
  - Patients are enrolled in cohorts and receive a single intravenous dose of [Ac-225]-PSMA-62.
  - The dosage for each subsequent cohort is adjusted based on the safety and tolerability data from the previous cohort.

- For OmHSPC patients, the drug is administered on Day 1 of each 8-week cycle for up to 2 cycles.[\[4\]](#)
- For mCRPC patients, the drug is administered on Day 1 of each 6-week cycle for up to 4 cycles.[\[4\]](#)
- Patients are monitored for dose-limiting toxicities (DLTs).

## Phase Ib: Dose Optimization

Following the determination of the MTD, this phase aims to identify the Recommended Phase II Dose (RP2D) for both patient populations.[\[4\]](#)[\[6\]](#)[\[7\]](#)

- Procedure:
  - Patients are randomized to receive [Ac-225]-PSMA-62 at either the MTD or one dose level below the MTD.[\[4\]](#)
  - For OmHSPC patients, treatment is administered for a total of 2 cycles.[\[4\]](#)
  - For mCRPC patients, treatment is administered for a total of 4 cycles, with cycle lengths of either 4 or 6 weeks being evaluated.[\[4\]](#)
  - Data on safety, tolerability, and preliminary efficacy are collected to inform the RP2D selection.

## Phase II: Efficacy Evaluation

The primary goal of this phase is to assess the efficacy of [Ac-225]-PSMA-62 in patients with mCRPC, comparing it to the best standard of care.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

- Procedure:
  - Patients with mCRPC are treated with [Ac-225]-PSMA-62 at the determined RP2D.
  - The primary endpoint of radiographic progression-free survival (rPFS) is evaluated.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Secondary endpoints, including overall survival and objective response rate, will also be assessed.

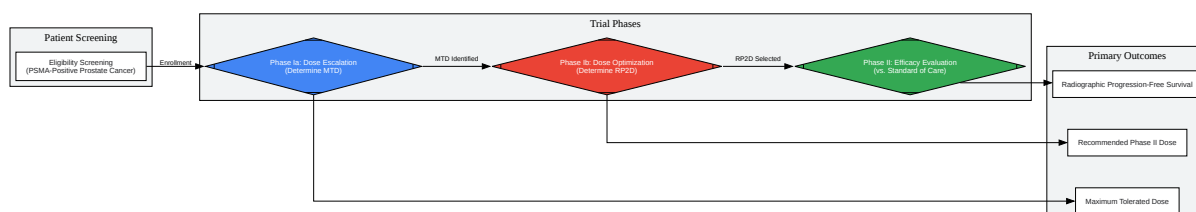
## Endpoints

The clinical endpoints are tailored to the objectives of each phase of the trial.

Phase	Primary Endpoint	Secondary Endpoints
Phase Ia	- Incidence of Dose-Limiting Toxicities (DLTs)- Determination of the Maximum Tolerated Dose (MTD)	- Pharmacokinetics- Dosimetry- Preliminary anti-tumor activity
Phase Ib	- Determination of the Recommended Phase II Dose (RP2D)	- Objective Response Rate (ORR)- Prostate-Specific Antigen (PSA) response- Duration of Response (DoR)
Phase II	- Radiographic Progression-Free Survival (rPFS)	- Overall Survival (OS)- Time to first Symptomatic Skeletal Event (SSE)- Health-Related Quality of Life (HRQoL)

## Visualizations

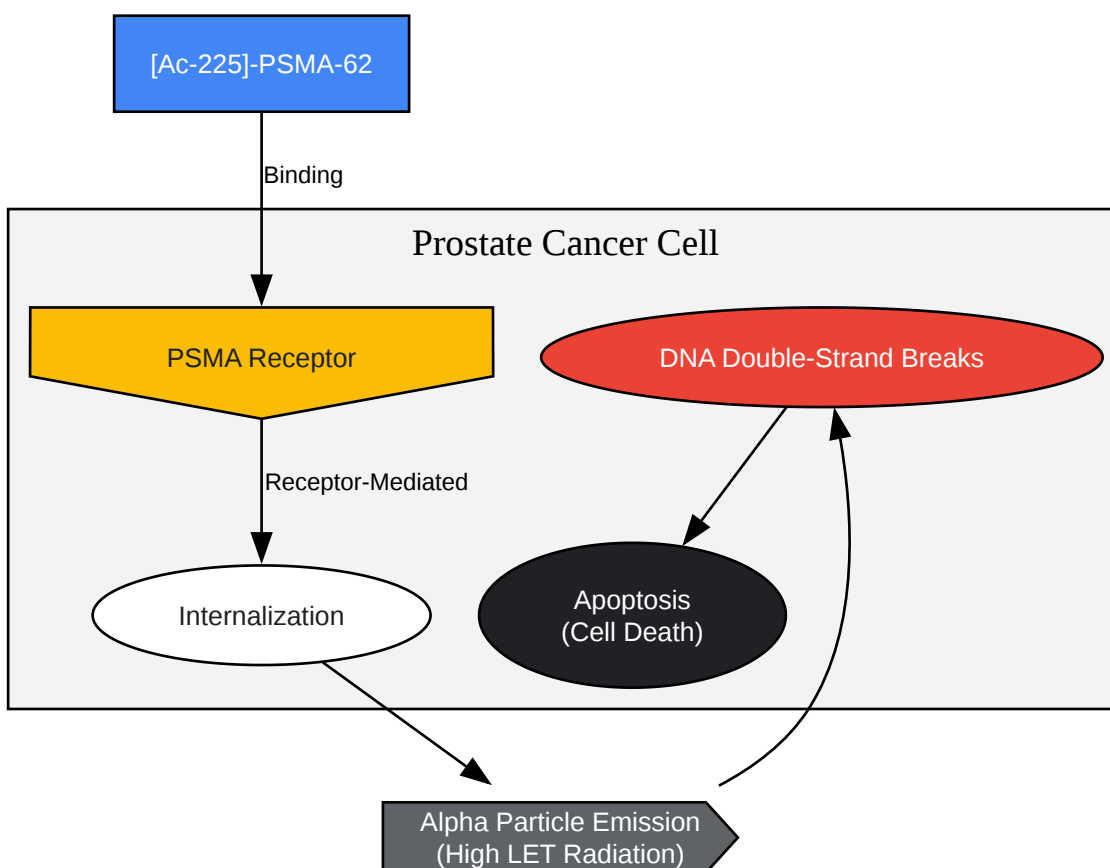
### ACCEL Trial Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of the ACCEL clinical trial from patient screening to primary outcomes.

## [Ac-225]-PSMA-62 Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for the mechanism of action of [Ac-225]-PSMA-62.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ovid.com [ovid.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. NCT06229366 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. [Ac-225]-PSMA-62 Trial in Oligometastatic Hormone Sensitive and Metastatic Castration Resistant Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]
- 7. [Ac-225]-PSMA-62 Trial in Oligometastatic Hormone Sensitive and Metastatic Castration Resistant Prostate Cancer [ctv.veeva.com]
- 8. [Ac-225]-PSMA-62 Trial in Biochemically Recurrent and Metastatic Castration Resistant Prostate Cancer | Clinical Research Trial Listing ( Biochemically Recurrent Prostate Carcinoma | Prostate Cancer | Metastatic Castration-resistant Prostate Cancer ) ( NCT06229366 ) [trialx.com]
- To cite this document: BenchChem. [Application Notes and Protocols: ACCEL Clinical Trial (NCT06229366)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602923#accel-clinical-trial-nct06229366-design-and-endpoints]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)